9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 3-fluoroaniline.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction, often using cyclopropyl bromide and a base such as potassium carbonate.
Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with 3-fluoroaniline in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution or aluminum chloride in dichloromethane for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and receptors. It can serve as a probe to investigate the mechanisms of purine metabolism and signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropyl and fluorophenyl groups may enhance its binding affinity and specificity for these targets. The compound may modulate the activity of enzymes involved in purine metabolism or interfere with nucleic acid synthesis and function.
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-9H-purin-6-amine: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
N-(3-fluorophenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, which may affect its reactivity and interactions.
9H-purin-6-amine: The parent compound without any substituents, serving as a reference for comparison.
Uniqueness
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine is unique due to the presence of both cyclopropyl and fluorophenyl groups. These substituents can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
9-cyclopropyl-N-(3-fluorophenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKXDLJBABVQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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